molecular formula C7H11N3O2S B6251296 3-cyclopropyl-1-methyl-1H-pyrazole-5-sulfonamide CAS No. 1342065-98-8

3-cyclopropyl-1-methyl-1H-pyrazole-5-sulfonamide

Cat. No.: B6251296
CAS No.: 1342065-98-8
M. Wt: 201.25 g/mol
InChI Key: OZIMNISHAQLNJT-UHFFFAOYSA-N
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Description

3-Cyclopropyl-1-methyl-1H-pyrazole-5-sulfonamide is a heterocyclic compound featuring a pyrazole ring substituted with a cyclopropyl group at the 3-position, a methyl group at the 1-position, and a sulfonamide group at the 5-position. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as key scaffolds in the development of pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-1-methyl-1H-pyrazole-5-sulfonamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropyl hydrazine with a suitable diketone, followed by sulfonation to introduce the sulfonamide group . The reaction conditions often include the use of catalysts and specific solvents to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent transformation into the final product. The use of continuous flow reactors and automated systems can enhance efficiency and scalability, ensuring consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-1-methyl-1H-pyrazole-5-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

3-Cyclopropyl-1-methyl-1H-pyrazole-5-sulfonamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-1-methyl-1H-pyrazole-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This can lead to inhibition or activation of biological pathways, contributing to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropyl-1-methyl-1H-pyrazole-5-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the sulfonamide group enhances its potential as an enzyme inhibitor and its versatility in various chemical reactions .

Properties

CAS No.

1342065-98-8

Molecular Formula

C7H11N3O2S

Molecular Weight

201.25 g/mol

IUPAC Name

5-cyclopropyl-2-methylpyrazole-3-sulfonamide

InChI

InChI=1S/C7H11N3O2S/c1-10-7(13(8,11)12)4-6(9-10)5-2-3-5/h4-5H,2-3H2,1H3,(H2,8,11,12)

InChI Key

OZIMNISHAQLNJT-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2CC2)S(=O)(=O)N

Purity

95

Origin of Product

United States

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